molecular formula C5H10AlN B1591682 Diethylaluminium cyanide CAS No. 5804-85-3

Diethylaluminium cyanide

Cat. No. B1591682
CAS RN: 5804-85-3
M. Wt: 111.12 g/mol
InChI Key: KWMUAEYVIFJZEB-UHFFFAOYSA-N
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Description

Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .


Synthesis Analysis

Diethylaluminium cyanide was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .


Molecular Structure Analysis

The molecular formula of Diethylaluminium cyanide is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .


Chemical Reactions Analysis

Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with diethylaluminium cyanide, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .


Physical And Chemical Properties Analysis

Diethylaluminium cyanide has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

Diethylaluminium cyanide is used for the stoichiometric hydrocyanation of α,β-unsaturated ketones . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .

Detailed Description of the Methods of Application or Experimental Procedures

Diethylaluminium cyanide was originally generated by treatment of triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .

Thorough Summary of the Results or Outcomes Obtained

The reaction is influenced by the basicity of the solvent . This effect arises from the Lewis acidic qualities of the reagent . The outcome of this reaction is the generation of alkylnitriles .

Safety And Hazards

Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .

Future Directions

Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .

properties

IUPAC Name

diethylalumanylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUAEYVIFJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Al](CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10AlN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301046472
Record name Diethylaluminum cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylaluminium cyanide

CAS RN

5804-85-3
Record name (Cyano-κC)diethylaluminum
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyano-C)diethylaluminium
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Record name Diethylaluminum cyanide
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Record name (cyano-C)diethylaluminium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
R Ehrlich, AR Young II - Journal of Inorganic and Nuclear Chemistry, 1966 - Elsevier
All filtrations, reaction products and liquid and solid reagents were handled in a nitrogenatmosphere dry box. Dimethylalane was prepared by the method of WxRrt~ and SCHLESINGER…
Number of citations: 15 www.sciencedirect.com
W Nagata, M Yoshioka, T Okumura - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
Steroidal epoxides are smoothly cleaved by hydrogen cyanide–triethylaluminium and by diethylaluminium cyanide under mild conditions to give the corresponding trans-diaxial β-…
Number of citations: 23 pubs.rsc.org
F Benedetti, F Berti, S Norbedo - Tetrahedron letters, 1999 - Elsevier
… The C-3 selectivity displayed by diethylaluminium cyanide is thus superior to that observed in the corresponding titanium-mediated ring-openings of epoxyalcohols [7]. A high preference …
Number of citations: 31 www.sciencedirect.com
P Merino, T Tejero, J Revuelta, P Romero… - Tetrahedron …, 2003 - Elsevier
… The resulting mixture was stirred for 5 min at ambient temperature, at which time diethylaluminium cyanide (0.111 g, 1 mmol) was added. The reaction mixture was stirred at ambient …
Number of citations: 48 www.sciencedirect.com
P Kaur, W Wever, S Pindi, R Milles, P Gu, M Shi… - Green chemistry, 2011 - pubs.rsc.org
… the search for more practical and GAP synthesis of a series of amino compounds, we investigated the Strecker reaction of chiral N-phosphonyl imines with diethylaluminium cyanide in …
Number of citations: 55 pubs.rsc.org
F Benedetti, P Maman, S Norbedo - Tetrahedron Letters, 2000 - Elsevier
… Hydrocyanation of the enone with diethylaluminium cyanide and functional group … To this end the enone 4 was treated with an excess diethylaluminium cyanide, 14 in toluene at room …
Number of citations: 14 www.sciencedirect.com
W Nagata, T Okumura, M Yoshioka - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… methyl esters with diethylaluminium cyanide, when carried … S-esters with diethylaluminium cyanide. Stereochemistry and … conditions2 The use of diethylaluminium cyanide, a powerful …
Number of citations: 3 pubs.rsc.org
M Anastasia, A Fiecchi, G Cighetti… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Hydrocyanation of 3P-acetoxy-5a-cholest-8(14) -en-7-one has been achieved by reaction with diethylaluminium cyanide. The resulting 14a-cyano-7-ketone was reduced with sodium …
Number of citations: 6 pubs.rsc.org
J Katsube, M Matsui - Agricultural and Biological Chemistry, 1971 - academic.oup.com
… agent (diethylaluminium cyanide) was prepared by mixing HCN (4.1 g in 30 ml-benzene) with triethylaluminium (15. 7 g in 300 ml-toluene) according to the method of Nagata.s1 To the …
Number of citations: 9 academic.oup.com
W Nagata, M Yoshioka, T Okumura… - Journal of the Chemical …, 1970 - pubs.rsc.org
… aldehydes with diethylaluminium cyanide 3a and with … (Va) 1 with diethylaluminium cyanide under mild conditions (in … steroid (Xb) with diethylaluminium cyanide in toluenebenzene at …
Number of citations: 10 pubs.rsc.org

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